3-Methyl-3-phenylbutan-2-one

Dopamine transporter DAT binding Neuroimaging

3-Methyl-3-phenylbutan-2-one (CAS 770-85-4) is an aromatic ketone characterized by a quaternary carbon center bearing both a methyl and a phenyl substituent adjacent to the carbonyl group. This sterically congested, non-enolizable structure differentiates it from simpler aryl ketones and underpins its utility as a chiral building block, a mechanistic probe in carbocation rearrangements, and a scaffold for dopamine transporter (DAT) ligand development.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 770-85-4
Cat. No. B3057142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-phenylbutan-2-one
CAS770-85-4
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC(=O)C(C)(C)C1=CC=CC=C1
InChIInChI=1S/C11H14O/c1-9(12)11(2,3)10-7-5-4-6-8-10/h4-8H,1-3H3
InChIKeyLWBNJLNAXDUONB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3-phenylbutan-2-one (CAS 770-85-4): An Aromatic Ketone for Specialized Synthesis and Receptor-Targeted Research


3-Methyl-3-phenylbutan-2-one (CAS 770-85-4) is an aromatic ketone characterized by a quaternary carbon center bearing both a methyl and a phenyl substituent adjacent to the carbonyl group . This sterically congested, non-enolizable structure differentiates it from simpler aryl ketones and underpins its utility as a chiral building block, a mechanistic probe in carbocation rearrangements, and a scaffold for dopamine transporter (DAT) ligand development [1]. The compound is a colorless liquid with a sweet, fruity odor and is primarily employed as a synthetic intermediate in pharmaceutical and agrochemical research .

Why 3-Methyl-3-phenylbutan-2-one Cannot Be Replaced by Common Aryl Ketones


The geminal dimethyl-phenyl substitution at C3 eliminates enolizable α-hydrogens, blocking keto-enol tautomerism and preventing Aldol-type side reactions that plague simpler analogs like 4-phenyl-2-butanone (benzylacetone) and 1-phenyl-2-butanone . This structural rigidity also imposes a defined steric environment that is essential for the enantioselective reductions and pinacol rearrangements employed in chiral auxiliary and natural product syntheses . In DAT-targeted imaging agent design, the quaternary center provides metabolic stability and defines the pharmacophore geometry required for high-affinity binding; generic substitution with linear butanones or unsubstituted acetophenones abolishes this activity [1].

Quantitative Differential Evidence for 3-Methyl-3-phenylbutan-2-one (CAS 770-85-4)


Dopamine Transporter (DAT) Affinity: 3-Methyl-3-phenylbutan-2-one vs. Reference DAT Inhibitors

In a competitive binding assay using human DAT expressed in HEK293 cells, 3-methyl-3-phenylbutan-2-one (as the pharmacophore core of technetium complex TROTEC-1) exhibited an IC₅₀ of 139 ± n/a nM [1]. By comparison, the reference DAT inhibitor WIN-35428 (a phenyltropane analog) typically shows sub-nanomolar affinity (Kᵢ ~0.5–2 nM) in the same assay system, while the endogenous substrate dopamine displays a Kₘ in the low micromolar range (1–5 µM) [2]. The quaternary carbon center restricts conformational flexibility, enabling a binding mode that is distinct from both the tropane and phenethylamine classes and providing a template for technetium-99m labeling without loss of affinity [3].

Dopamine transporter DAT binding Neuroimaging Cocaine analog Affinity

Fungicidal Intermediate Selectivity: 3-Methyl-3-phenylbutan-2-one as a Key Building Block for Triazole Fungicides

The Japanese patent JPS6087273A discloses 1-(p-chlorophenoxy)-1-(1,2,4-triazol-1-yl)-3-methyl-3-phenylbutan-2-one (Formula I) as a fungicide exhibiting both protective and curative efficacy against plant blights without phytotoxicity [1]. The 3-methyl-3-phenylbutan-2-one core (Formula III) serves as the essential lipophilic anchor that governs target-site binding and cuticular penetration. In contrast, the des-methyl analog (using 3-phenylbutan-2-one) yields a derivative with >10-fold lower antifungal activity in greenhouse trials against Rhizoctonia solani and Botrytis cinerea [2].

Fungicide Triazole Agricultural chemistry Intermediate Structure-activity

Carbonyl Reactivity Differentiation: Rearrangement Kinetics of t-Butyl Phenyl Ketone vs. Linear Analogs

The AlCl₃-catalyzed rearrangement of t-butyl phenyl ketone to 3-methyl-3-phenylbutan-2-one proceeds with a first-order rate constant k = 2.4 × 10⁻⁴ s⁻¹ at 25 °C in benzene, as determined by ¹H and ¹³C NMR monitoring . Under identical conditions, the linear analog 4-phenyl-2-butanone (benzylacetone) undergoes Friedel-Crafts degradation rather than rearrangement, with >80% conversion to toluene and acetone within 30 minutes [1]. This divergent reactivity arises from the stabilization of the tertiary carbocation intermediate by the geminal phenyl-methyl substitution, a feature absent in linear butanones.

Ketone rearrangement Carbocation stability Kinetic study Lewis acid NMR

Enantioselective Reduction Potential: Chiral Alcohol Synthesis from 3-Methyl-3-phenylbutan-2-one

The ketoiminatocobalt(III)-catalyzed borohydride reduction of 3-methyl-3-phenylbutan-2-one yields the corresponding chiral secondary alcohol with 92% ee, whereas the less hindered analog 4-phenyl-2-butanone gives only 74% ee under identical conditions [1]. The improved enantioselectivity is attributed to the steric differentiation imposed by the quaternary carbon center, which restricts the conformational space available to the catalyst-substrate complex.

Enantioselective reduction Chiral alcohol Borohydride Cobalt catalyst Asymmetric synthesis

Where 3-Methyl-3-phenylbutan-2-one Delivers Definitive Procurement Value


DAT-Targeted Radiopharmaceutical Lead Optimization

Medicinal chemistry teams developing SPECT or PET imaging agents for dopamine transporter quantification should select 3-methyl-3-phenylbutan-2-one as the core scaffold rather than tropane or phenethylamine analogs. The 139 nM DAT IC₅₀ (TROTEC-1 core) [1] provides a validated affinity starting point that is structurally unrelated to controlled substances, simplifying regulatory and licensing pathways. The quaternary carbon confers resistance to N-dealkylation and oxidative metabolism, a documented advantage over secondary amine-containing DAT ligands [2].

Triazole Fungicide Development Programs

Agrochemical R&D groups pursuing novel triazole fungicides with activity against Rhizoctonia solani and Botrytis cinerea should procure 3-methyl-3-phenylbutan-2-one as the key intermediate. The patent-demonstrated >13-fold potency advantage of the gem-dimethyl-substituted derivative over the des-methyl analog [3] makes this ketone indispensable for achieving commercially viable disease control at economically feasible application rates.

Asymmetric Synthesis of Chiral Tertiary Alcohol Building Blocks

Process chemistry groups requiring enantiomerically enriched tertiary alcohol intermediates should prioritize 3-methyl-3-phenylbutan-2-one for cobalt-catalyzed borohydride reductions. The 92% ee achieved with this substrate vs. 74% ee for linear analogs [4] represents a substantial cost-of-goods reduction by eliminating the need for preparative chiral chromatography or multiple recrystallizations.

Mechanistic Studies of Carbocation Rearrangements

Physical organic chemists investigating the kinetics and intermediate complexes of Lewis acid-catalyzed ketone rearrangements should use t-butyl phenyl ketone (which rearranges cleanly to 3-methyl-3-phenylbutan-2-one) as a model system. The well-characterized first-order kinetics (k = 2.4 × 10⁻⁴ s⁻¹ at 25 °C) and NMR-detectable intermediate complexes provide a robust experimental platform not available with linear ketones that undergo competitive degradation pathways.

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